Erbium(3+);quinolin-8-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H18ErN3O3 |

|---|---|

Molecular Weight |

599.7 g/mol |

IUPAC Name |

erbium(3+);quinolin-8-olate |

InChI |

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |

InChI Key |

DMZSOZOPQZEKNW-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Erbium(III) Tris(8-hydroxyquinolinate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Erbium(III) Tris(8-hydroxyquinolinate) (ErQ₃), a coordination complex with significant potential in various applications, including organic light-emitting diodes (OLEDs) and bio-imaging, owing to its characteristic near-infrared (NIR) emission. This document details experimental protocols, summarizes key characterization data, and presents visual workflows to facilitate understanding and replication.

Synthesis of Erbium(III) Tris(8-hydroxyquinolinate)

The synthesis of ErQ₃ is typically achieved through the reaction of an erbium(III) salt with 8-hydroxyquinoline (also known as oxine) in a suitable solvent. The 8-hydroxyquinoline acts as a bidentate ligand, coordinating to the erbium ion through its nitrogen and deprotonated oxygen atoms. A general synthetic procedure is outlined below.

Experimental Protocol: Synthesis

A plausible synthetic route for Erbium(III) Tris(8-hydroxyquinolinate) can be adapted from general methods for the synthesis of lanthanide-8-hydroxyquinolinate complexes.

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (Er(NO₃)₃)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Ethanol (C₂H₅OH) or a mixture of ethanol and water

-

Ammonia solution (NH₄OH) or other suitable base

Procedure:

-

Dissolve a stoichiometric amount of the erbium(III) salt in ethanol.

-

In a separate flask, dissolve three molar equivalents of 8-hydroxyquinoline in ethanol, with gentle heating if necessary.

-

Slowly add the 8-hydroxyquinoline solution to the erbium(III) salt solution while stirring continuously.

-

Add a dilute ammonia solution dropwise to the reaction mixture to deprotonate the hydroxyl group of 8-hydroxyquinoline and facilitate complex formation. This should be done until a precipitate is formed.

-

Continue stirring the mixture at room temperature or under gentle reflux for several hours to ensure the completion of the reaction.

-

The resulting precipitate of Erbium(III) Tris(8-hydroxyquinolinate) is then collected by filtration.

-

Wash the precipitate with ethanol and then with distilled water to remove any unreacted starting materials and by-products.

-

Dry the final product in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis of Erbium(III) Tris(8-hydroxyquinolinate).

Characterization of Erbium(III) Tris(8-hydroxyquinolinate)

A comprehensive characterization of the synthesized ErQ₃ complex is crucial to confirm its identity, purity, and properties. The following sections detail the common analytical techniques employed.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the complex and confirm the coordination of 8-hydroxyquinoline to the erbium ion.

-

Experimental Protocol: An FTIR spectrum of the powdered ErQ₃ sample is typically recorded using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.

-

Expected Data: The spectrum of the complex is expected to show the absence of the broad O-H stretching vibration from the free 8-hydroxyquinoline ligand (around 3400 cm⁻¹), indicating deprotonation and coordination of the oxygen atom. Shifts in the C=N and C-O stretching vibrations of the quinoline ring upon coordination to the erbium ion are also anticipated.

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex.

-

Experimental Protocol: The UV-Vis absorption spectrum of ErQ₃ is recorded by dissolving a small amount of the complex in a suitable solvent, such as dimethyl sulfoxide (DMSO) or chloroform, and measuring the absorbance over a wavelength range of 200-800 nm.

-

Expected Data: The absorption spectrum of ErQ₃ is characterized by intense absorption bands in the UV region, which are attributed to the π-π* and n-π* transitions of the 8-hydroxyquinolinate ligands. For ErQ₃ thin films, absorption bands have been reported at approximately 265 nm, 330 nm, and 375 nm.[1]

2.1.3. Photoluminescence (PL) Spectroscopy

PL spectroscopy is a key technique for characterizing ErQ₃ due to the NIR emission of the Er³⁺ ion.

-

Experimental Protocol: The photoluminescence spectrum is typically measured by exciting a solid sample or a solution of the complex with a suitable wavelength (often in the UV or visible range corresponding to the ligand absorption) and detecting the emission. For ErQ₃, the emission is expected in the near-infrared region.

-

Expected Data: A characteristic sharp emission peak around 1540 nm (1.54 µm) is expected, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ intra-4f electronic transition of the Er³⁺ ion.[2] The intensity of this emission is a critical parameter for its application in optoelectronic devices.

Structural and Thermal Characterization

2.2.1. X-ray Diffraction (XRD)

XRD is employed to determine the crystallinity and phase purity of the synthesized ErQ₃ powder or thin films.

-

Experimental Protocol: The XRD pattern of the powdered sample is recorded using a diffractometer with Cu Kα radiation.

-

Expected Data: For polycrystalline ErQ₃ films, a prominent diffraction peak has been observed at a 2θ angle of approximately 11.40°.[1] The presence of sharp diffraction peaks indicates a crystalline structure.

2.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the complex.

-

Experimental Protocol: The thermal stability of the ErQ₃ powder is studied by heating a small amount of the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate and monitoring the weight loss (TGA) and heat flow (DSC).

-

Expected Data: The TGA curve provides information on the decomposition temperature of the complex. The DSC curve can reveal information about phase transitions and melting points. The thermal stability of the material is an important factor for its use in applications such as OLEDs, where thermal evaporation is often used for device fabrication.[3]

The following diagram illustrates the typical characterization workflow for the synthesized Erbium(III) Tris(8-hydroxyquinolinate).

Summary of Quantitative Data

The following table summarizes key quantitative data for Erbium(III) Tris(8-hydroxyquinolinate) as reported in the literature.

| Characterization Technique | Parameter | Reported Value | Reference |

| UV-Visible Spectroscopy | Absorption Bands (in thin film) | ~265 nm, ~330 nm, ~375 nm | [1] |

| Photoluminescence | Emission Peak (⁴I₁₃/₂ → ⁴I₁₅/₂) | ~1.54 µm | [2] |

| X-ray Diffraction | 2θ Peak Position (in thin film) | 11.40° | [1] |

Note: The exact values for spectral peaks and thermal decomposition temperatures can vary depending on the specific synthesis conditions, sample purity, and the form of the material (powder vs. thin film).

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of Erbium(III) Tris(8-hydroxyquinolinate). The detailed experimental protocols and summary of characterization data serve as a valuable resource for researchers and scientists working in the fields of materials science, coordination chemistry, and drug development. The unique near-infrared luminescence of this complex makes it a promising candidate for a variety of advanced applications, and a thorough understanding of its synthesis and properties is essential for its successful implementation.

References

Crystal Structure Analysis of Erbium(3+);quinolin-8-olate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

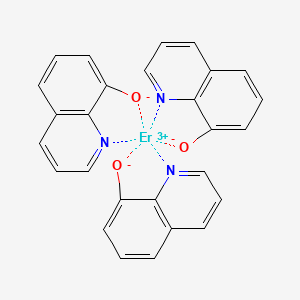

Erbium(3+);quinolin-8-olate (Erq3) is a coordination complex consisting of a central Erbium(III) ion coordinated to three 8-hydroxyquinolinate ligands. Its empirical formula is C27H18ErN3O3, and it has a molecular weight of approximately 599.71 g/mol .[1] The compound typically appears as a bright yellow to orange powder and is known for its insolubility in water.[2] The primary interest in Erq3 stems from its characteristic near-infrared (NIR) luminescence, which makes it a promising material for applications in telecommunications and specialized OLEDs.

Structural Properties

A definitive single-crystal X-ray structure for monomeric this compound is not widely reported in the reviewed literature. However, structural information has been inferred from powder X-ray diffraction (XRD) studies and by analogy to other lanthanide quinolinolate complexes.

Powder X-ray Diffraction (XRD) Analysis:

XRD studies on thin films of Erq3 have shown that the material can be deposited as a polycrystalline film.[3] These studies often reveal a prominent diffraction peak, indicating a degree of crystallinity within the deposited films. For instance, a single peak at a Bragg's angle (2θ) of 11.40° has been observed in some preparations.[4] The lack of a full crystallographic dataset (unit cell parameters, space group, etc.) from these studies prevents a detailed analysis of the crystal packing and intermolecular interactions.

Trinuclear Structure:

It is important to note that water-free lanthanide quinolinolates, including the erbium complex, have been reported to form trinuclear structures with the general formula [Ln3(Q)9].[5] In such a structure, the erbium ions would likely be octa-coordinated by the 8-hydroxyquinolinate ligands. This arrangement can prevent the coordination of solvent molecules, which is crucial for efficient luminescence as coordinated water molecules can quench the excited state of the lanthanide ion.

General Physicochemical Properties:

The following table summarizes the known physicochemical properties of Erq3.

| Property | Value |

| Molecular Formula | C27H18ErN3O3 |

| Molecular Weight | 599.71 g/mol [1] |

| Appearance | Bright yellow to orange powder[2] |

| Melting Point | >300 °C (decomposes) |

| Solubility | Insoluble in water[2] |

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of single crystals of Erq3 is not detailed in the available literature, a general method for the synthesis of lanthanide(III) 8-hydroxyquinolinates can be adapted. The synthesis typically involves the reaction of a soluble erbium salt with 8-hydroxyquinoline in a suitable solvent.

Materials:

-

Erbium(III) chloride (or other soluble erbium salt)

-

8-Hydroxyquinoline

-

Ethanol (or other suitable solvent)

-

Ammonia solution (or other base)

Procedure:

-

Dissolve 8-hydroxyquinoline in ethanol.

-

Add an aqueous solution of Erbium(III) chloride to the 8-hydroxyquinoline solution with stirring.

-

Slowly add a dilute ammonia solution to raise the pH and deprotonate the hydroxyl group of the 8-hydroxyquinoline, leading to the precipitation of the Erq3 complex.

-

The resulting precipitate can be collected by filtration, washed with water and ethanol, and dried under vacuum.

For the preparation of thin films, thermal evaporation is a commonly employed technique.[4]

Crystal Structure Determination: X-ray Diffraction (XRD)

For a comprehensive crystal structure analysis, single-crystal X-ray diffraction is the gold standard. The following outlines the general workflow for such an analysis.

Experimental Workflow for Single-Crystal XRD:

Photophysical Properties and Energy Transfer Mechanism

The luminescence of Erq3 is a result of an intramolecular energy transfer process, often referred to as the "antenna effect." In this mechanism, the 8-hydroxyquinolinate ligand absorbs incident light and transfers the energy to the central erbium ion, which then emits light from its characteristic f-f electronic transitions.

Energy Transfer Mechanism in Erq3:

Application in Organic Light-Emitting Diodes (OLEDs)

Erq3 is a key material in the emissive layer of certain OLEDs. The working principle of an OLED involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer to form excitons. The radiative decay of these excitons in the Erq3 molecules results in the emission of light.

General OLED Device Architecture and Working Principle:

Conclusion

This compound is a material of significant scientific and technological interest due to its unique photophysical properties. While a complete single-crystal structure analysis remains to be widely disseminated, existing data from powder XRD and analogous compounds suggest a complex structural chemistry, potentially involving trinuclear species. The synthesis of high-quality single crystals is a crucial next step for the full elucidation of its solid-state structure, which will undoubtedly provide deeper insights into its structure-property relationships and aid in the rational design of new and improved materials for optoelectronic applications. Further research is warranted to explore the detailed crystal engineering of Erq3 and to optimize its performance in advanced devices.

References

Spectroscopic Properties of Erbium(III)-Quinolin-8-olate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Erbium(III)-quinolin-8-olate (ErQ) complexes. These organo-lanthanide systems are of significant interest for their characteristic near-infrared (NIR) emission, which has potential applications in telecommunications, organic light-emitting diodes (OLEDs), and bio-imaging. This document details the synthesis, structure, and photophysical characteristics of these complexes, with a focus on quantitative data and experimental methodologies.

Introduction

Erbium(III) ions (Er³⁺) are known for their sharp, atomic-like emission in the near-infrared region, particularly around 1.5 µm, which corresponds to the low-loss window of silica-based optical fibers. However, the f-f transitions of lanthanide ions are parity-forbidden, leading to very low absorption cross-sections. To overcome this limitation, Er³⁺ ions are often chelated with organic ligands that act as "antennas." These ligands, such as quinolin-8-olate (Q), possess large molar absorptivities and can efficiently transfer the absorbed energy to the central Er³⁺ ion, sensitizing its luminescence.

The quinolin-8-olate ligand has been extensively studied due to its excellent chelating ability and its role in the well-known electron transport material, tris(8-hydroxyquinolinato)aluminum (AlQ₃). In ErQ complexes, the quinolin-8-olate ligand absorbs UV-visible light and transfers the energy to the Er³⁺ ion, which then emits in the NIR. However, the efficiency of this process is often limited by non-radiative decay pathways, such as quenching by high-frequency vibrations (e.g., C-H, O-H) in the ligand and coordinated solvent molecules.

Synthesis and Structure

The synthesis of Erbium(III)-quinolin-8-olate complexes typically involves the reaction of an erbium salt, such as Erbium(III) nitrate hexahydrate, with 8-hydroxyquinoline in a suitable solvent. The stoichiometry and structure of the resulting complexes can vary depending on the reaction conditions.[1]

While initially assumed to be analogous to the monomeric, meridional isomer of AlQ₃, studies have revealed that erbium quinolinolate complexes can form multinuclear structures. For instance, a trinuclear, water-free complex with the formula Er₃Q₉ has been reported.[2] In this structure, the erbium ions are eight-coordinated by the organic ligand, which helps to prevent the coordination of solvent molecules that can quench the NIR emission.[2] The use of substituted quinolin-8-olate ligands, such as 5,7-dichloro-8-hydroxyquinoline (ClQH), can also lead to different structures, for example, [ErCl(ClQ)₂(ClQH)₂].[2]

Spectroscopic Properties

The spectroscopic properties of ErQ complexes are characterized by the absorption of the quinolin-8-olate ligand in the UV-visible region and the subsequent sensitized emission of the Er³⁺ ion in the NIR.

Absorption Spectroscopy

The absorption spectra of ErQ complexes are dominated by the strong π-π* transitions of the quinolin-8-olate ligand, typically observed in the UV region. These broad absorption bands allow for efficient excitation of the complex with a variety of light sources. The f-f transitions of the Er³⁺ ion are much weaker and are often obscured by the ligand absorption.

Photoluminescence

Upon excitation of the ligand, energy is transferred to the Er³⁺ ion, leading to its characteristic NIR emission. The primary emission peak is centered around 1530-1540 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion.[3][4][5] The shape and fine structure of this emission band can be influenced by the local coordination environment of the erbium ion.[6]

The quantum yield of this NIR emission is a critical parameter for practical applications. However, for many ErQ complexes, the quantum yield is relatively low, often in the order of 0.01%.[3] This is primarily due to non-radiative decay processes.

Luminescence Quenching

The primary mechanism for luminescence quenching in ErQ complexes is the vibrational energy transfer from the excited Er³⁺ ion to high-frequency oscillators in its vicinity. The energy of the ⁴I₁₃/₂ excited state of Er³⁺ (~6500 cm⁻¹) is close to the second overtone of C-H stretching vibrations (~6000 cm⁻¹) and the fundamental stretching vibration of O-H groups (~3400 cm⁻¹).[3]

Therefore, the presence of C-H bonds on the quinolin-8-olate ligand and coordinated water or solvent molecules can significantly quench the Er³⁺ emission.[1] Theoretical models based on Förster resonance energy transfer (FRET) have been used to calculate the quenching rates and have shown good agreement with experimental data.[7] These models indicate that the distance between the Er³⁺ ion and the quenching vibrational groups is a critical factor.[1][7] To improve the emission yield, it is desirable to use ligands that do not have N-H, C-H, or O-H groups within a close proximity (7-8 Å) of the emitting ion.[1]

Quantitative Spectroscopic Data

The following table summarizes key quantitative spectroscopic data for Erbium(III)-quinolin-8-olate and related complexes reported in the literature.

| Complex | Absorption Maxima (nm) | Emission Maxima (nm) | Luminescence Lifetime (µs) | Quantum Yield (%) | Reference(s) |

| Er₃Q₉ | Ligand absorption in UV | ~1540 | 2.2 | ~0.01 | [2][3] |

| [ErCl(ClQ)₂(ClQH)₂] | Ligand absorption in UV | ~1540 | 4.0 | - | [2] |

Note: Quantitative data for these specific complexes is sparse in the publicly available literature. The quantum yield is a general estimate for ErQ complexes.

Experimental Protocols

Synthesis of Erbium(III)-quinolin-8-olate Complexes

A general procedure for the synthesis of lanthanide-quinolin-8-olate complexes is as follows:

-

Preparation of Solutions: An aqueous or alcoholic solution of a lanthanide salt (e.g., Erbium(III) nitrate hexahydrate) is prepared. A separate solution of 8-hydroxyquinoline is prepared in a suitable solvent (e.g., ethanol).[8]

-

Reaction: The lanthanide salt solution is added to the 8-hydroxyquinoline solution with constant stirring. The molar ratio of metal to ligand is typically 1:3.[8]

-

pH Adjustment: The pH of the reaction mixture is adjusted by adding a base, such as a dilute ammonia solution, to precipitate the complex.[8]

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water and ethanol, and then dried under vacuum.[8]

This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent can be varied to optimize the synthesis of different structural forms of the complex.

Spectroscopic Measurements

-

Absorption Spectroscopy: UV-Vis-NIR absorption spectra are typically recorded using a dual-beam spectrophotometer. The complexes are dissolved in a suitable solvent like methanol or dimethylformamide (DMF).[9]

-

Photoluminescence Spectroscopy: Photoluminescence spectra are measured using a spectrofluorometer. The samples are excited at a wavelength corresponding to the ligand's absorption maximum. For NIR emission, a detector sensitive in that region, such as an InGaAs detector, is required.[10]

-

Luminescence Lifetime Measurements: Luminescence decay curves are recorded using a pulsed laser for excitation and a fast detector. The lifetime is determined by fitting the decay curve to an exponential function.[3][11]

Energy Transfer and Quenching Pathways

The photophysical processes occurring in an Erbium(III)-quinolin-8-olate complex can be visualized as a series of steps involving energy absorption, transfer, emission, and quenching.

Caption: Energy transfer and de-excitation pathways in an ErQ complex.

The diagram illustrates the process starting with the absorption of a photon by the quinolin-8-olate ligand, followed by intersystem crossing to the triplet state. Energy is then transferred from the ligand's triplet state to the Er³⁺ ion, populating its excited states. The Er³⁺ ion can then relax radiatively, emitting a NIR photon, or non-radiatively through vibrational quenching.

Conclusion

Erbium(III)-quinolin-8-olate complexes are promising materials for NIR-emitting applications. Their spectroscopic properties are governed by the efficient energy transfer from the organic ligand to the central metal ion. However, the overall emission efficiency is often limited by non-radiative quenching from high-frequency vibrations. Future research in this area should focus on the design and synthesis of new quinolin-8-olate derivatives with reduced vibrational quenching to enhance the quantum yield of the Er³⁺ emission. This could involve deuteration or fluorination of the ligand to lower the energy of the C-H(D/F) vibrations. Such advancements will be crucial for the development of more efficient NIR-emitting devices for a wide range of applications.

References

- 1. NIR-emissive Erbium Quinolinolate Complexes [iris.uniupo.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Infrared luminescence quenching in erbium(iii) tris(8-quinolinolate): an ab initio approach - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijsr.net [ijsr.net]

- 9. Spectroscopic properties and Judd-Ofelt theory analysis of erbium chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

An In-depth Technical Guide on the Luminescent Properties of Erbium(3+)-quinolin-8-olate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of Erbium(3+)-quinolin-8-olate (ErQ3), a coordination complex of significant interest for its near-infrared (NIR) emission. This document details the photophysical characteristics, experimental protocols for synthesis and characterization, and the key mechanisms governing its luminescence.

Introduction

Erbium(3+)-quinolin-8-olate, often abbreviated as ErQ3, is an organometallic complex that has garnered attention for its potential applications in various fields, including organic light-emitting diodes (OLEDs), telecommunications, and bio-imaging. The core of its utility lies in the characteristic near-infrared emission from the Erbium(III) ion, which is sensitized by the organic quinolin-8-olate ligands. This process, known as the "antenna effect," allows for efficient excitation of the lanthanide ion, which otherwise suffers from low absorption cross-sections. This guide will delve into the critical aspects of ErQ3's luminescent behavior, providing researchers with a foundational understanding for its application and further development.

Quantitative Luminescent Properties

The luminescent properties of ErQ3 are characterized by several key parameters. The following table summarizes the available quantitative data from the literature. It is important to note that specific values can vary depending on the experimental conditions, such as the physical state of the sample (e.g., thin film, powder, solution), the solvent used, and the excitation wavelength.

| Property | Value | Experimental Conditions |

| Peak Emission Wavelength (λem) | ~1530 - 1540 nm | Corresponds to the 4I13/2 → 4I15/2 transition of Er3+. Observed in thin films and solutions[1][2]. |

| Full Width at Half Maximum (FWHM) | 0.040 - 0.053 eV | Measured for powder, vacuum-deposited films, and spin-coated films[3]. |

| Luminescence Lifetime (τ) | ~2 µs - 10 µs | Highly dependent on the local environment and presence of quenchers. Longer lifetimes are observed in deuterated or halogenated ligand environments. |

| Quantum Yield (Φ) | ~0.01% | Generally low due to non-radiative decay pathways. Can be influenced by ligand modification and the host matrix[2]. |

| Excitation Wavelength (λex) | ~380 - 407 nm | Corresponds to the absorption of the quinolin-8-olate ligand[1]. |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of ErQ3. The following sections provide generalized protocols based on methods reported in the scientific literature.

A common method for the synthesis of ErQ3 is through a precipitation reaction in solution.

Materials:

-

Erbium(III) chloride hexahydrate (ErCl3·6H2O)

-

8-Hydroxyquinoline (C9H7NO)

-

Ammonia solution (NH4OH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of Erbium(III) chloride hexahydrate in a mixture of ethanol and deionized water.

-

In a separate beaker, dissolve a 3-fold molar excess of 8-hydroxyquinoline in ethanol.

-

Slowly add the 8-hydroxyquinoline solution to the Erbium(III) chloride solution while stirring continuously.

-

Adjust the pH of the mixture to approximately 7-8 by the dropwise addition of an ammonia solution. This will induce the precipitation of the ErQ3 complex.

-

Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to obtain the final Erbium(3+)-quinolin-8-olate powder.

An alternative method for producing thin films of ErQ3 is through thermal evaporation, where the synthesized powder is heated under high vacuum and deposited onto a substrate[4].

3.2.1. Photoluminescence Spectroscopy

This technique is used to determine the excitation and emission spectra of ErQ3.

Instrumentation:

-

Fluorometer equipped with a xenon lamp as the excitation source.

-

Monochromators for selecting excitation and analyzing emission wavelengths.

-

A near-infrared detector (e.g., InGaAs photodiode) sensitive in the 1500-1600 nm range.

Procedure:

-

Prepare the ErQ3 sample. For solutions, dissolve the powder in a suitable solvent (e.g., DMSO). For solid-state measurements, use a thin film or a powder sample mounted on a holder.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption of the quinolin-8-olate ligand (around 380 nm). Scan the emission monochromator across the near-infrared region (e.g., 1400-1700 nm) to record the characteristic emission from the Er3+ ion.

-

Excitation Spectrum: Set the emission monochromator to the peak of the Er3+ emission (around 1535 nm). Scan the excitation monochromator over a range of UV-Visible wavelengths (e.g., 300-500 nm) to identify the wavelengths that are most effective at sensitizing the Er3+ luminescence.

3.2.2. Luminescence Lifetime Measurement

Time-resolved photoluminescence spectroscopy is employed to measure the decay kinetics of the excited state of the Er3+ ion.

Instrumentation:

-

Pulsed laser or a pulsed lamp for excitation.

-

A fast near-infrared detector and a time-correlated single-photon counting (TCSPC) system or a digital oscilloscope.

Procedure:

-

Excite the sample with a short pulse of light at the absorption maximum of the ligand.

-

Record the decay of the luminescence intensity at the peak emission wavelength of the Er3+ ion over time.

-

Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). The decay is often multi-exponential, indicating different environments for the Er3+ ions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes and workflows related to the study of ErQ3.

Discussion

The luminescent properties of Erbium(3+)-quinolin-8-olate are a delicate interplay between efficient energy absorption by the organic ligand and subsequent transfer to the erbium ion, and various non-radiative decay processes that quench the desired near-infrared emission. The quinolin-8-olate ligand acts as an effective "antenna," absorbing UV-visible light and transferring the energy to the Er3+ ion, which then emits in the NIR region.

However, the quantum yield of this emission is often low. A primary reason for this is vibrational quenching, where the energy of the excited Er3+ ion is non-radiatively transferred to high-frequency vibrations of the organic ligand, particularly C-H and O-H bonds[2]. This is a significant challenge in the design of highly luminescent lanthanide complexes. Strategies to mitigate this include the use of deuterated or halogenated ligands to lower the vibrational frequencies of the bonds in the vicinity of the lanthanide ion.

Concentration quenching is another important factor, where at high concentrations of ErQ3, energy can be transferred between adjacent erbium ions, leading to non-radiative decay. The presence of impurities, especially water molecules with their high-frequency O-H vibrations, can also severely quench the NIR luminescence. Therefore, anhydrous synthesis and handling conditions are critical for achieving optimal luminescent performance.

The Judd-Ofelt theory provides a theoretical framework for understanding the intensities of the electronic transitions of lanthanide ions[5]. While a detailed Judd-Ofelt analysis for ErQ3 is not extensively reported in the literature, it is a valuable tool for predicting radiative properties and understanding the local environment of the Er3+ ion in different host matrices.

Conclusion

Erbium(3+)-quinolin-8-olate remains a material of high interest for near-infrared applications due to its characteristic emission in the telecommunications window. While its luminescent quantum yield is inherently limited by non-radiative decay processes, a thorough understanding of the underlying photophysics, as outlined in this guide, is essential for the rational design of more efficient materials. Future research directions will likely focus on ligand modification to minimize vibrational quenching and the development of novel host materials to optimize the luminescent performance of ErQ3 for advanced photonic and biomedical applications.

References

The Gateway to Near-Infrared Emission: A Technical Guide to the Photophysics of Erbium(3+)-quinolin-8-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium(3+)-quinolin-8-olate, commonly known as ErQ₃ or Tris(8-hydroxyquinolinato)erbium(III), is a coordination complex that has garnered significant interest for its characteristic near-infrared (NIR) emission centered around the telecommunications-critical wavelength of 1.5 µm. This technical guide provides an in-depth exploration of the fundamental mechanisms governing this NIR luminescence, with a particular focus on the "antenna effect" and the subsequent intramolecular energy transfer. Detailed experimental protocols for the synthesis and photophysical characterization of ErQ₃ are presented, alongside a compilation of key quantitative data to serve as a reference for researchers in the field. Furthermore, this document employs visualizations of the underlying processes to facilitate a comprehensive understanding of the photophysics of this important erbium chelate.

Introduction

The unique electronic configuration of trivalent lanthanide ions, characterized by their shielded 4f orbitals, gives rise to sharp, atom-like emission spectra. However, the direct excitation of these f-f transitions is often inefficient due to their forbidden nature. To overcome this limitation, organic ligands can be employed to act as "antennas," absorbing light with a high cross-section and subsequently transferring this energy to the central lanthanide ion.[1] Erbium(3+)-quinolin-8-olate (ErQ₃) is a prime example of such a complex, where the 8-hydroxyquinolinate ligands efficiently sensitize the Er³⁺ ion, leading to its characteristic near-infrared emission.[2] This process is pivotal for the development of a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and optical amplifiers.[3] A thorough understanding of the synthesis, photophysical properties, and underlying emission mechanism of ErQ₃ is therefore crucial for the rational design of new and improved NIR-emitting materials for various applications, including in the biomedical field.

The Near-Infrared Emission Mechanism

The near-infrared luminescence of ErQ₃ is a multi-step process initiated by the absorption of light by the 8-hydroxyquinolinate (Q⁻) ligands. This is followed by a series of energy transfer steps, culminating in the characteristic emission from the Er³⁺ ion. This entire sensitization process is commonly referred to as the "antenna effect."

The Antenna Effect: Ligand-to-Metal Energy Transfer

The process begins with the organic 8-hydroxyquinolinate ligands absorbing photons, typically in the UV-visible region, which excites the ligand from its singlet ground state (S₀) to an excited singlet state (S₁). Following this initial absorption, the ligand can undergo intersystem crossing (ISC) to a lower-lying triplet state (T₁). This triplet state then acts as the energy donor, transferring its energy non-radiatively to the Er³⁺ ion. This ligand-to-metal energy transfer (LMET) populates an excited state of the erbium ion. For efficient energy transfer to occur, the energy of the ligand's triplet state must be appropriately matched with, and slightly higher than, the energy of the accepting f-level of the Er³⁺ ion.

The dominant mechanism for this energy transfer in lanthanide complexes is the Dexter exchange mechanism, which requires a short distance between the donor (ligand) and the acceptor (Er³⁺) and an overlap of their respective orbitals.[4] The efficiency of this energy transfer is a critical factor in determining the overall quantum yield of the NIR emission.

Erbium(3+) Ion Emission

Once the Er³⁺ ion is in an excited state, it can relax non-radiatively through its manifold of f-levels until it reaches the first excited state, ⁴I₁₃/₂. The characteristic near-infrared emission of ErQ₃ then occurs from the radiative transition from the ⁴I₁₃/₂ level to the ⁴I₁₅/₂ ground state, resulting in a sharp emission peak centered at approximately 1.5 µm.

Quenching Mechanisms

Several non-radiative pathways can compete with the desired NIR emission, thereby reducing the overall quantum yield. A primary quenching mechanism is the vibrational coupling of the Er³⁺ excited state with high-frequency oscillators, such as C-H and O-H bonds, present in the ligand or in solvent molecules.[5] These vibrations can effectively de-excite the Er³⁺ ion non-radiatively. Therefore, the design of ligands with minimal high-frequency vibrations in close proximity to the lanthanide ion is a key strategy for enhancing NIR emission.

Data Presentation

The following tables summarize key photophysical and structural parameters for Erbium(3+)-quinolin-8-olate and related erbium complexes.

Table 1: Photophysical Properties of Erbium(3+)-quinolin-8-olate (ErQ₃)

| Property | Value | Reference(s) |

| Absorption Maxima (λ_abs) | 265 nm, 330 nm, 375 nm | [3] |

| Emission Maximum (λ_em) | ~1530 - 1540 nm | [6] |

| Excitation Wavelength | Typically in the UV-Visible range | [3] |

| Luminescence Lifetime (τ) | Varies with environment (µs to ms) | [6] |

| Quantum Yield (Φ) | Generally low, sensitive to quenching | [1] |

Table 2: Judd-Ofelt Intensity Parameters (Ωλ) for Erbium Chelates

The Judd-Ofelt theory is a powerful tool for analyzing the intensities of f-f transitions of lanthanide ions. The three parameters, Ω₂, Ω₄, and Ω₆, are sensitive to the local environment and symmetry of the lanthanide ion.[7][8]

| Complex | Ω₂ (x 10⁻²⁰ cm²) | Ω₄ (x 10⁻²⁰ cm²) | Ω₆ (x 10⁻²⁰ cm²) | Reference |

| Tris(acetylacetonato) erbium(III) monohydrate | 1.85 | 1.12 | 0.98 | [7] |

| Tris(acetylacetonato)(1,10-phenanthroline) erbium(III) | 2.15 | 1.35 | 1.21 | [7] |

| Tris(trifluoroacetylacetonato)(1,10-phenanthroline) erbium(III) | 2.58 | 1.52 | 1.65 | [7] |

Experimental Protocols

Synthesis of Tris(8-hydroxyquinolinato)erbium(III) (ErQ₃)

This protocol describes a generalized liquid-phase synthesis method analogous to the preparation of other metal quinolinates.[9][10]

Materials:

-

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O)

-

8-Hydroxyquinoline (C₉H₇NO)

-

Ammonium hydroxide (NH₄OH) or other suitable base

-

Ethanol or other suitable solvent

-

Deionized water

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve a stoichiometric amount of Erbium(III) chloride hexahydrate in ethanol.

-

In a separate flask, dissolve a 3-fold molar excess of 8-hydroxyquinoline in ethanol.

-

-

Reaction:

-

Slowly add the erbium chloride solution to the 8-hydroxyquinoline solution while stirring vigorously at room temperature.

-

Gradually add a dilute solution of ammonium hydroxide dropwise to the reaction mixture to deprotonate the 8-hydroxyquinoline and facilitate the formation of the ErQ₃ complex. A precipitate should form.

-

-

Isolation and Purification:

-

Continue stirring the mixture for several hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water and ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified ErQ₃ powder in a vacuum oven at an elevated temperature (e.g., 60-80 °C).

-

Near-Infrared Photoluminescence Spectroscopy

This protocol outlines the general procedure for measuring the NIR emission spectrum of ErQ₃.

Instrumentation:

-

Fluorometer equipped with a NIR-sensitive detector (e.g., InGaAs or liquid nitrogen-cooled Germanium detector).

-

Excitation source (e.g., Xenon lamp with a monochromator or a laser diode).

-

Sample holder for solid or solution samples.

-

Appropriate long-pass filters to block scattered excitation light.

Procedure:

-

Sample Preparation:

-

For solution measurements, dissolve the ErQ₃ sample in a suitable solvent (e.g., DMSO, DMF) to a known concentration.

-

For solid-state measurements, prepare a thin film or use the powdered sample.

-

-

Instrument Setup:

-

Set the excitation wavelength to one of the absorption maxima of the 8-hydroxyquinolinate ligand (e.g., 380 nm).

-

Set the emission monochromator to scan the NIR region (e.g., 1400 nm to 1700 nm).

-

Place a long-pass filter in the emission path to remove any second-order diffraction from the excitation source.

-

-

Data Acquisition:

-

Acquire the emission spectrum of the ErQ₃ sample.

-

Acquire a background spectrum of the solvent or substrate and subtract it from the sample spectrum.

-

Luminescence Lifetime Measurement

This protocol describes the measurement of the NIR emission lifetime using Time-Correlated Single Photon Counting (TCSPC).

Instrumentation:

-

Pulsed light source (e.g., pulsed laser diode or picosecond pulsed LED) with a wavelength that can be absorbed by the ligand.

-

NIR-sensitive single-photon detector (e.g., an InGaAs single-photon avalanche diode - SPAD).

-

TCSPC electronics.

-

Appropriate filters.

Procedure:

-

Instrument Setup:

-

Set the repetition rate of the pulsed light source to be significantly lower than the expected decay rate of the sample to allow for complete decay between pulses.

-

Direct the pulsed excitation light onto the sample.

-

Collect the emitted NIR photons at the peak emission wavelength using the single-photon detector.

-

-

Data Acquisition:

-

Record the time difference between the excitation pulse and the detection of the emitted photon.

-

Build up a histogram of photon arrival times over many excitation cycles.

-

-

Data Analysis:

-

Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the luminescence lifetime (τ).

-

Quantum Yield Measurement

This protocol outlines the absolute method for measuring the NIR photoluminescence quantum yield using an integrating sphere.[11][12]

Instrumentation:

-

Spectrofluorometer equipped with an integrating sphere.

-

NIR-sensitive detector.

-

Excitation source.

Procedure:

-

Measurement of the Empty Sphere (Reference):

-

Place the empty integrating sphere in the sample chamber.

-

Measure the spectrum of the scattered excitation light. This provides a measure of the total number of incident photons.

-

-

Measurement of the Sample:

-

Place the ErQ₃ sample inside the integrating sphere.

-

Measure the spectrum, which will include the scattered excitation light and the NIR emission from the sample.

-

-

Data Analysis:

-

Integrate the area of the emission peak to determine the number of emitted photons.

-

Integrate the area of the scattered excitation peak in both the reference and sample measurements to determine the number of absorbed photons.

-

The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

Mandatory Visualizations

References

- 1. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Different mechanisms for lanthanide( iii ) sensitization and Yb-field-induced single-molecule magnet behaviour in a series of pentagonal bipyramidal a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04862H [pubs.rsc.org]

- 5. oaepublish.com [oaepublish.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Spectroscopic properties and Judd-Ofelt theory analysis of erbium chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. rsc.org [rsc.org]

- 12. edinst.com [edinst.com]

Photophysical Properties of Erbium(III) Complexes with 8-Hydroxyquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Erbium(III) complexes with 8-hydroxyquinoline and its derivatives. These complexes are of significant interest due to their characteristic near-infrared (NIR) emission, which has potential applications in various fields, including bio-imaging, telecommunications, and sensing. This document details the synthesis, photophysical characterization, and energy transfer mechanisms of these compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to Erbium(III) 8-Hydroxyquinoline Complexes

Erbium(III) ions (Er³⁺) are known for their sharp, atom-like emission bands in the near-infrared region, particularly around 1540 nm, which corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. This wavelength is crucial for telecommunications as it falls within the C-band of optical fibers. However, the direct excitation of Er³⁺ ions is inefficient due to the Laporte-forbidden nature of f-f transitions. To overcome this, organic ligands such as 8-hydroxyquinoline (8-HQ) and its derivatives are employed to act as "antennas." These ligands have strong absorption in the UV-visible region and can efficiently transfer the absorbed energy to the central Er³⁺ ion, leading to sensitized NIR emission.

The coordination of Er³⁺ with 8-hydroxyquinoline typically results in the formation of a tris-complex, [Er(8-HQ)₃], often abbreviated as ErQ₃. The photophysical properties of these complexes can be finely tuned by modifying the 8-hydroxyquinoline ligand structure, for instance, through halogenation or the introduction of electron-donating or withdrawing groups.

Synthesis of Erbium(III) Tris(8-hydroxyquinolinate)

The synthesis of Erbium(III) tris(8-hydroxyquinolinate) (ErQ₃) is generally achieved through a precipitation reaction between an Erbium(III) salt and 8-hydroxyquinoline in a suitable solvent.

Experimental Protocol: Synthesis of ErQ₃

Materials:

-

Erbium(III) chloride (ErCl₃) or Erbium(III) nitrate (Er(NO₃)₃·xH₂O)

-

8-hydroxyquinoline (8-HQ)

-

Ethanol (absolute)

-

Ammonium hydroxide (NH₄OH) solution (25%)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve 1 mmol of the Erbium(III) salt in 20 mL of ethanol. Stir until fully dissolved. Gentle heating may be applied if necessary.

-

In a separate beaker, dissolve 3 mmol of 8-hydroxyquinoline in 30 mL of ethanol.

-

-

Reaction:

-

Slowly add the Erbium(III) salt solution to the 8-hydroxyquinoline solution while stirring vigorously at room temperature.

-

A pale yellow-green precipitate should start to form.

-

-

Precipitation:

-

Slowly add ammonium hydroxide solution dropwise to the reaction mixture to raise the pH to approximately 7-8. This ensures the complete deprotonation of the hydroxyl group of 8-hydroxyquinoline, facilitating complexation.

-

Continue stirring the mixture for 2-3 hours at room temperature to allow for complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid sequentially with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified ErQ₃ powder in a vacuum oven at 60-80 °C for 12 hours.

-

Characterization: The resulting ErQ₃ powder can be characterized by various techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, elemental analysis, and X-ray diffraction (XRD).

Photophysical Properties and Data

The photophysical properties of Er(III)-8-hydroxyquinoline complexes are characterized by ligand-centered absorption and sensitized NIR emission from the Er³⁺ ion.

Absorption and Emission Spectra

The UV-visible absorption spectra of these complexes are dominated by the π-π* transitions of the 8-hydroxyquinoline ligand, typically showing strong absorption bands in the range of 250-400 nm. Upon excitation into these ligand-based absorption bands, the characteristic NIR emission of the Er³⁺ ion is observed around 1540 nm.

Quantitative Photophysical Data

The following table summarizes key photophysical data for a representative Erbium(III) tris(8-hydroxyquinolinate) complex. It is important to note that obtaining precise and consistent quantitative data for these complexes can be challenging, and values may vary depending on the specific ligand derivatives, solvent, and measurement conditions.

| Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) (µs) |

| [Er(8-HQ)₃] | ~265, 330, 375 | ~1540 | ~0.01% - 0.1% | ~1-10 |

Note: The quantum yields for Er³⁺ emission in these complexes are often low due to non-radiative decay pathways, such as vibrational quenching from C-H and O-H oscillators in the ligand and residual solvent molecules.

Experimental Protocols for Photophysical Measurements

Accurate determination of the photophysical parameters requires careful experimental procedures.

UV-Visible Absorption Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the Er(III) complex in a suitable solvent (e.g., DMSO, DMF, or chloroform) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

Measurement: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Near-Infrared Photoluminescence Spectroscopy

-

Instrument: A spectrofluorometer equipped with a NIR-sensitive detector (e.g., an InGaAs detector).

-

Excitation: Excite the sample at the wavelength of maximum absorption of the ligand, determined from the UV-Vis spectrum.

-

Emission: Scan the emission spectrum in the NIR region, typically from 1400 to 1700 nm.

-

Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

Luminescence Quantum Yield Determination

The NIR quantum yield (Φ) can be determined using an integrating sphere method, which is an absolute method.

-

Setup: A spectrofluorometer equipped with an integrating sphere.

-

Procedure:

-

Record the emission spectrum of the excitation light scattered by the empty integrating sphere.

-

Record the emission spectrum of the sample inside the integrating sphere, ensuring the sample is not directly in the excitation beam path.

-

Record the absorption of the sample.

-

The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the scattered excitation light, corrected for the sample's absorbance.

-

Excited-State Lifetime Measurement

-

Instrument: A time-correlated single-photon counting (TCSPC) system or a system using a pulsed laser and a fast detector.

-

Excitation: Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at the ligand's absorption maximum.

-

Detection: Monitor the decay of the NIR emission at the peak wavelength.

-

Analysis: Fit the decay curve to an exponential function to determine the lifetime (τ). The decay may be multi-exponential, indicating different environments for the Er³⁺ ions.

Energy Transfer Mechanism

The sensitized NIR emission in Er(III)-8-hydroxyquinoline complexes is governed by an intramolecular energy transfer process, often referred to as the "antenna effect."

Workflow of the Energy Transfer Process:

A First-Principles Approach to Determining the Quantum Yield of Erbium(3+)-quinolin-8-olate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The luminescence of lanthanide complexes is at the forefront of advancements in bio-imaging, sensing, and photonics. A critical parameter governing the efficiency of these complexes is the quantum yield, which dictates the ratio of emitted photons to absorbed photons. This technical guide provides an in-depth, first-principles framework for the theoretical determination of the quantum yield of Erbium(3+)-quinolin-8-olate. By leveraging advanced computational chemistry methods, we delved into the intricate photophysical processes that govern the luminescence of this complex. This document outlines the key theoretical concepts, computational methodologies, and data interpretation necessary to predict and understand the factors controlling the quantum yield of lanthanide-based emitters.

Introduction

Erbium(3+) complexes are of particular interest due to their characteristic near-infrared (NIR) emission, which falls within the biological transparency window, making them ideal candidates for deep-tissue imaging and other biomedical applications. The quinolin-8-olate ligand serves as an efficient "antenna," absorbing excitation energy and transferring it to the Erbium(3+) ion, which then luminesces. The overall quantum yield of this process is a product of the efficiencies of several competing photophysical pathways, including intersystem crossing, energy transfer, and the intrinsic quantum yield of the lanthanide ion.

A first-principles approach, rooted in quantum mechanics, allows for the detailed investigation of these processes without reliance on empirical parameters. This guide will walk through the theoretical and computational steps required to model the quantum yield of Erbium(3+)-quinolin-8-olate, providing a foundational understanding for the rational design of more efficient luminescent probes.

Theoretical Framework: Deconstructing the Quantum Yield

The overall quantum yield (Φ) of a lanthanide complex upon ligand excitation can be expressed as the product of the sensitization efficiency (η_sens) and the intrinsic quantum yield of the lanthanide ion (Q_Ln):

Φ = η_sens * Q_Ln

The sensitization efficiency is further broken down into the efficiency of intersystem crossing (η_ISC) in the ligand and the efficiency of energy transfer (η_ET) from the ligand's triplet state to the lanthanide ion:

η_sens = η_ISC * η_ET

A comprehensive first-principles determination of the quantum yield, therefore, requires the calculation of the rates of all contributing radiative and non-radiative decay processes.

The Antenna Effect and Ligand Excited States

The process begins with the absorption of light by the quinolin-8-olate ligand, promoting it to an excited singlet state (S₁). For efficient sensitization of the Er³⁺ ion, the ligand must then undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of this process (η_ISC) is critical.

Radiative and Non-Radiative Decay Rates

The rates of various decay processes determine the efficiencies of each step:

-

Radiative decay of the ligand (Fluorescence): S₁ → S₀ + hν

-

Non-radiative decay of the ligand (Internal Conversion): S₁ → S₀

-

Intersystem Crossing: S₁ → T₁

-

Energy Transfer: T₁ → Er³⁺(⁴I₁₃/₂)

-

Radiative decay of Er³⁺ (Luminescence): Er³⁺(⁴I₁₃/₂) → Er³⁺(⁴I₁₅/₂) + hν'

-

Non-radiative decay of Er³⁺: Quenching processes

The quantum yield is ultimately a competition between these rates. A high quantum yield requires that the rate of intersystem crossing and subsequent energy transfer significantly outpaces the rates of ligand fluorescence and non-radiative decay.

First-Principles Computational Methodology

A rigorous theoretical determination of the quantum yield involves a multi-step computational workflow.

Ground State Geometry Optimization

The first step is to obtain an accurate molecular structure of the Erbium(3+)-quinolin-8-olate complex.

Protocol:

-

Method: Density Functional Theory (DFT) is a suitable method for optimizing the ground state geometry of such complexes.

-

Functional: A hybrid functional, such as B3LYP, is commonly used.

-

Basis Set: A double-zeta basis set with polarization functions (e.g., 6-31G*) should be used for the light atoms (C, H, N, O). For the Erbium ion, a relativistic pseudopotential and a corresponding basis set (e.g., LANL2DZ) are necessary to account for relativistic effects.

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or GAMESS can be used.

Ligand Excited State Calculations

To understand the "antenna" properties of the quinolin-8-olate ligand, the energies and characteristics of its singlet and triplet excited states must be calculated.

Protocol:

-

Method: Time-Dependent DFT (TD-DFT) is a computationally efficient method for calculating the excited states of organic ligands. For higher accuracy, especially in describing states with multi-reference character, multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2) are recommended.

-

Calculations:

-

Vertical excitation energies for the lowest singlet (S₁) and triplet (T₁) states.

-

Oscillator strengths for the S₀ → S₁ transition to understand light absorption.

-

Spin-orbit couplings (SOCs) between the S₁ and T₁ states, which are crucial for determining the intersystem crossing rate (k_ISC).

-

Calculating Decay Rates

The rate of intersystem crossing can be estimated using Fermi's Golden Rule, where the rate is proportional to the square of the spin-orbit coupling matrix element between the initial and final states.

The rate of energy transfer from the ligand's triplet state to the Erbium(3+) ion can be described by Dexter's theory for short-range electron exchange mechanism or Förster's theory for long-range dipole-dipole interactions. For many lanthanide complexes, the Dexter mechanism is dominant. The calculation requires the overlap of the ligand's phosphorescence spectrum and the Erbium(3+) absorption spectrum.

The radiative decay rate of the f-f transitions within the Erbium(3+) ion is challenging to calculate directly from first principles due to the shielded nature of the f-orbitals. Judd-Ofelt theory is a powerful theoretical framework used to determine these rates from the absorption spectrum. The theory uses three intensity parameters (Ω₂, Ω₄, Ω₆) that are determined by fitting the calculated or experimental absorption spectra. These parameters reflect the local environment of the lanthanide ion.

The primary non-radiative decay pathway for Erbium(3+) is the coupling of its excited state to high-frequency vibrations (e.g., C-H, O-H, N-H) in its coordination sphere. The energy gap between the excited (⁴I₁₃/₂) and ground (⁴I₁₅/₂) states of Er³⁺ can be bridged by a few of these vibrational quanta, leading to quenching. The rate of this process can be calculated by considering the vibrational modes of the ligands.

Data Presentation: Calculated Photophysical Properties

The following tables summarize the key parameters that would be obtained from a first-principles calculation of the quantum yield of Erbium(3+)-quinolin-8-olate. The values presented are illustrative and represent typical ranges for such complexes.

Table 1: Calculated Ligand-Centered Properties

| Parameter | Symbol | Calculated Value | Unit |

| S₀ → S₁ Absorption Wavelength | λ_abs | 380 | nm |

| S₁ Energy | E(S₁) | 3.26 | eV |

| T₁ Energy | E(T₁) | 2.58 | eV |

| Singlet-Triplet Energy Gap | ΔE(S₁-T₁) | 0.68 | eV |

| Spin-Orbit Coupling (S₁-T₁) | SOC | ||

| Radiative Decay Rate (Fluorescence) | k_r | 1.2 x 10⁸ | s⁻¹ |

| Intersystem Crossing Rate | k_ISC | 5.0 x 10⁹ | s⁻¹ |

| Energy Transfer Rate | k_ET | 2.5 x 10⁸ | s⁻¹ |

Table 2: Calculated Erbium(3+)-Centered Properties

| Parameter | Symbol | Calculated Value | Unit |

| Judd-Ofelt Parameter Ω₂ | Ω₂ | 1.5 x 10⁻²⁰ | cm² |

| Judd-Ofelt Parameter Ω₄ | Ω₄ | 2.0 x 10⁻²⁰ | cm² |

| Judd-Ofelt Parameter Ω₆ | Ω₆ | 1.1 x 10⁻²⁰ | cm² |

| Radiative Lifetime | τ_rad | 8.5 | ms |

| Radiative Decay Rate | k_r,Ln | 118 | s⁻¹ |

| Non-Radiative Decay Rate | k_nr,Ln | 2500 | s⁻¹ |

Table 3: Calculated Efficiencies and Quantum Yield

| Parameter | Symbol | Formula | Calculated Value |

| Intersystem Crossing Efficiency | η_ISC | k_ISC / (k_ISC + k_r) | 0.98 |

| Energy Transfer Efficiency | η_ET | k_ET / (k_ET + k_p) | 0.95 |

| Intrinsic Quantum Yield | Q_Ln | k_r,Ln / (k_r,Ln + k_nr,Ln) | 0.045 |

| Overall Quantum Yield | Φ | η_ISC * η_ET * Q_Ln | 0.042 (4.2%) |

Conclusion

This technical guide has outlined a comprehensive first-principles methodology for the theoretical determination of the quantum yield of Erbium(3+)-quinolin-8-olate. By systematically calculating the rates of the underlying photophysical processes, from ligand absorption to lanthanide emission, a detailed understanding of the factors that govern the luminescence efficiency can be achieved. This theoretical framework not only allows for the prediction of quantum yields but also provides a powerful tool for the in-silico design of novel lanthanide complexes with enhanced photophysical properties for a wide range of applications in research, diagnostics, and therapeutics. The synergy between such first-principles calculations and experimental studies will undoubtedly accelerate the development of next-generation luminescent materials.

Theoretical Modeling of the Electronic Structure of Erbium(III) Tris(8-hydroxyquinolinate): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Erbium(III) tris(8-hydroxyquinolinate), commonly known as ErQ3, is a coordination complex of significant interest for its application in near-infrared (NIR) emitting organic light-emitting diodes (OLEDs) and other optoelectronic devices. The characteristic intra-4f electronic transition of the Erbium(III) ion at approximately 1540 nm aligns with the low-loss window of silica-based optical fibers, making it a prime candidate for optical communication technologies. A thorough understanding of the electronic structure of ErQ3 is paramount for the rational design of more efficient materials. This technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of ErQ3, detailing the computational methodologies, expected quantitative data, and the interplay with experimental validation.

Introduction: The Significance of ErQ3

The luminescent properties of lanthanide complexes are dominated by the characteristics of the central lanthanide ion. In the case of Er(III), the key transition for technological applications is the 4I13/2 → 4I15/2 transition, which produces NIR emission.[1] However, the direct excitation of the Er(III) ion is inefficient due to the parity-forbidden nature of f-f transitions. The organic 8-hydroxyquinolinate ligands in ErQ3 act as "antennas," absorbing light and efficiently transferring the excitation energy to the central Er(III) ion, which then luminesces. This "antenna effect" is central to the operation of ErQ3-based devices.

Theoretical modeling provides a powerful tool to elucidate the electronic structure that governs this process. By employing quantum chemical methods, we can investigate the ground and excited states of the molecule, the nature of the metal-ligand bonding, and the pathways of energy transfer. This guide outlines the state-of-the-art computational approaches for modeling ErQ3 and presents the expected findings from such studies.

Theoretical Background and Computational Approaches

The theoretical modeling of lanthanide complexes such as ErQ3 presents unique challenges due to the presence of a heavy central atom with a partially filled f-shell. A robust computational protocol must account for relativistic effects and electron correlation.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for calculating the ground-state electronic structure of molecules. For ErQ3, a hybrid functional, which combines a portion of exact Hartree-Fock exchange with a density functional, is often employed. The B3LYP functional, for instance, has been successfully used to describe the quinolate ligand in ErQ3.[2]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited states, which are crucial for understanding the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT can be used to calculate the energies and characters of electronic transitions, which correspond to the absorption and emission of light.[3]

Relativistic Effects

For heavy elements like Erbium, relativistic effects significantly influence the electronic structure and must be included in the calculations.[4] Scalar relativistic effects can be incorporated through methods like the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. Spin-orbit coupling, which is critical for understanding the fine structure of the electronic states and intersystem crossing, should also be considered.

Basis Sets

The choice of basis set is crucial for accurate calculations. For the Erbium atom, a relativistic effective core potential (RECP) is often used to describe the inner-shell electrons, while the outer-shell electrons (including the 4f electrons) are treated explicitly with a valence basis set. For the lighter atoms (C, H, N, O), Pople-style basis sets, such as 6-311++G(2d,2p), or correlation-consistent basis sets are appropriate.[2]

Proposed Computational Protocol

A detailed workflow for the theoretical modeling of ErQ3 is presented below. This protocol is designed to provide a comprehensive understanding of the electronic structure and photophysical properties of the complex.

References

- 1. munin.uit.no [munin.uit.no]

- 2. Infrared luminescence quenching in erbium(iii) tris(8-quinolinolate): an ab initio approach - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]

Methodological & Application

Application Notes and Protocols for Erbium(3+);quinolin-8-olate (ErQ3) Thin Film Deposition by Thermal Evaporation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of Erbium(3+);quinolin-8-olate (ErQ3) thin films using thermal evaporation. This document is intended to guide researchers in fabricating high-quality ErQ3 films for applications in optoelectronics and to inform drug development professionals about the potential of these materials in biomedical sensing and imaging.

Introduction to this compound (ErQ3)

This compound (ErQ3) is an organometallic complex that has garnered significant interest due to its sharp photoluminescence in the near-infrared (NIR) region, specifically around 1550 nm. This wavelength is crucial for telecommunications, as it falls within the C-band of optical communications. The erbium ion (Er³⁺) is the active component responsible for this emission, while the 8-hydroxyquinoline ligands act as sensitizers (an "antenna" effect), efficiently absorbing energy and transferring it to the central Er³⁺ ion.

Beyond telecommunications, the unique photoluminescent properties of lanthanide complexes like ErQ3 are being explored for biomedical applications, including high-sensitivity biosensors and in-vivo imaging, where NIR light offers deeper tissue penetration and reduced autofluorescence compared to visible light.

Thermal Evaporation of ErQ3 Thin Films

Thermal evaporation is a physical vapor deposition (PVD) technique used to create thin films of material onto a substrate. The process involves heating the source material, in this case, ErQ3 powder, in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels in a straight line and condenses onto a cooler substrate, forming a thin film. This method allows for precise control over film thickness and purity.

Key Deposition Parameters and Their Influence on Film Properties

The structural, optical, and electrical properties of the deposited ErQ3 films are highly dependent on the deposition parameters. The following table summarizes the general influence of these parameters.

| Parameter | Typical Range | Influence on Film Properties |

| Chamber Pressure | 10⁻⁵ to 10⁻⁷ Torr | Lower pressure reduces the incorporation of impurities and increases the mean free path of evaporated molecules, leading to denser and more uniform films. |

| Deposition Rate | 0.1 - 2.0 Å/s | Can influence surface morphology, grain size, and photoluminescence efficiency. For similar quinolinolate complexes like Alq3, higher deposition rates (from 0.3 to 1.5 Å/s) have been shown to decrease surface roughness and increase luminescence efficiency.[1] |

| Substrate Temperature | Room Temperature to 150°C | Affects the mobility of adsorbed molecules on the substrate surface, influencing crystallinity and grain size. Higher temperatures can promote the formation of more ordered, crystalline films. |

| Film Thickness | 50 - 200 nm | Directly impacts optical density and can influence grain size. For ErQ3, an increase in thickness from 80 to 190 nm has been shown to increase the grain size from 80 to 187 nm.[2] |

| Annealing Temperature | Up to 250°C (523 K) | Post-deposition annealing can be used to increase the crystallinity and grain size of the films.[3] |

Experimental Protocols

Substrate Preparation

Proper substrate cleaning is critical to ensure good film adhesion and uniformity. The following is a general protocol for cleaning glass or silicon substrates.

-

Initial Cleaning: Place the substrates in a beaker and sonicate for 15 minutes in a solution of deionized (DI) water and detergent.

-

Rinse: Thoroughly rinse the substrates with DI water.

-

Solvent Degreasing: Sonicate the substrates sequentially in acetone and then isopropyl alcohol (IPA) for 15 minutes each to remove organic residues.

-

Final Rinse and Dry: Rinse again with DI water and dry the substrates with a stream of high-purity nitrogen gas.

-

Plasma Treatment (Optional): For applications requiring an atomically clean and activated surface, an oxygen or argon plasma treatment can be performed immediately before loading into the deposition chamber.

Thermal Evaporation Protocol for ErQ3

This protocol outlines the steps for depositing an ErQ3 thin film using a standard thermal evaporation system.

-

Source Preparation: Place a sufficient amount of high-purity ErQ3 powder into a refractory metal boat (e.g., tungsten or molybdenum).

-

Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the deposition chamber.

-

Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Deposition:

-

Slowly increase the current to the evaporation boat to heat the ErQ3 source material.

-

Monitor the deposition rate using a quartz crystal microbalance. A typical rate for organic materials is in the range of 0.5-1.5 Å/s.

-

Once the desired deposition rate is stable, open the shutter to begin depositing the film onto the substrates.

-

Maintain a constant deposition rate until the desired film thickness is achieved.

-

-

Cooling and Venting:

-

Close the shutter and turn off the power to the evaporation boat.

-

Allow the system to cool down for at least 30 minutes before venting the chamber with an inert gas like nitrogen.

-

-

Sample Removal: Carefully remove the coated substrates from the chamber.

Post-Deposition Annealing (Optional)

To improve the crystallinity of the ErQ3 films, a post-deposition annealing step can be performed.

-

Place the coated substrates in a tube furnace or on a hot plate in a controlled environment (e.g., a nitrogen-filled glovebox).

-

Slowly ramp up the temperature to the desired annealing temperature (e.g., 150-200°C).

-

Hold at the set temperature for a specified duration (e.g., 30-60 minutes).

-

Slowly cool the samples back to room temperature before removal.

Characterization of ErQ3 Thin Films

The quality and properties of the deposited films should be assessed using appropriate characterization techniques.

| Property | Characterization Technique | Information Obtained |

| Morphology and Structure | Atomic Force Microscopy (AFM) | Surface topography, roughness, and grain size. |

| X-ray Diffraction (XRD) | Crystalline structure and orientation. | |

| Scanning Electron Microscopy (SEM) | Surface morphology and cross-sectional analysis. | |

| Optical Properties | UV-Vis Spectroscopy | Absorption spectrum and optical bandgap. |

| Photoluminescence (PL) Spectroscopy | Emission spectrum, peak wavelength, and relative intensity. | |

| Film Thickness | Stylus Profilometry or Ellipsometry | Precise measurement of the film thickness. |

Quantitative Data Summary

The following tables summarize quantitative data on the properties of thermally evaporated quinolinolate thin films.

Table 1: Influence of Film Thickness on Grain Size for ErQ3 Films

| Film Thickness (nm) | Average Grain Size (nm) |

| 80 | 80 |

| 190 | 187 |

Data sourced from a study on ErQ3 films deposited by thermal evaporation.[2]

Table 2: Influence of Deposition Rate on Surface Roughness for Alq3 Films *

| Deposition Rate (Å/s) | Surface Roughness (RMS, nm) |

| 0.3 | 4.4 |

| 1.5 | 1.0 |

*Note: This data is for Tris(8-hydroxyquinoline)aluminum (Alq3), a structurally similar organic semiconductor. This provides a likely trend for ErQ3, but direct experimental verification is recommended.[1]

Applications in Research and Drug Development

While the primary application of ErQ3 thin films has been in NIR-emitting organic light-emitting diodes (OLEDs) for telecommunications and night-vision compatible displays, their unique optical properties are promising for the biomedical field.

For Drug Development Professionals:

Lanthanide complexes, including those with quinolinolate ligands, are being investigated as active components in:

-

Biosensors: The sharp and stable NIR emission of ErQ3 is less affected by biological autofluorescence, enabling the development of highly sensitive and specific optical sensors. These sensors could be designed to detect specific biomarkers, pathogens, or drug molecules.

-

In-Vivo Imaging: NIR light can penetrate biological tissues more deeply than visible light. ErQ3-based nanoparticles or probes could be used for deep-tissue imaging, allowing for non-invasive monitoring of disease progression or the biodistribution of drug delivery systems.

-

Theranostics: Combining therapeutic and diagnostic capabilities, ErQ3-functionalized nanoparticles could be engineered to not only image a target site (e.g., a tumor) but also to release a therapeutic agent upon external stimulation (e.g., light).

The protocols and data presented here for creating well-defined ErQ3 thin films on various substrates provide a foundational step for researchers looking to integrate these materials into novel biomedical devices and platforms.

Visualized Workflows and Relationships

References

Application Notes and Protocols for Solution-Processed Erbium(3+):quinolin-8-olate in OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction